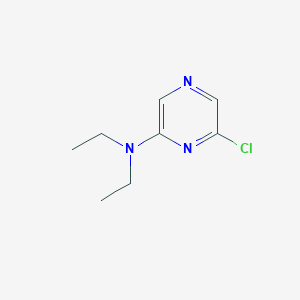![molecular formula C7H5ClN2 B1593424 6-氯-1H-吡咯并[3,2-b]吡啶 CAS No. 1021339-19-4](/img/structure/B1593424.png)
6-氯-1H-吡咯并[3,2-b]吡啶
描述
6-Chloro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-1H-pyrrolo[3,2-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
“6-氯-1H-吡咯并[3,2-b]吡啶”是一种用于合成多种其他化合物的化合物 . 它是制药行业中的一个构件,其衍生物用于开发新药 .
FGFR4抑制剂
包括“6-氯-1H-吡咯并[3,2-b]吡啶”的吡咯并吡啶骨架已被用于开发FGFR4抑制剂 . 这些抑制剂对Hep3B细胞显示出有效的抗增殖活性 .
人嗜中性粒细胞弹性蛋白酶 (HNE) 抑制剂
包括“6-氯-1H-吡咯并[3,2-b]吡啶”的吡咯并吡啶衍生物已被用于人嗜中性粒细胞弹性蛋白酶 (HNE) 抑制剂的研究 . HNE 是一种丝氨酸蛋白酶,与炎症性疾病的进展有关。
抗癌活性
包括“6-氯-1H-吡咯并[3,2-b]吡啶”的吡咯并吡啶类似物已显示出对不同癌细胞系的抑制活性 . 这表明其在癌症治疗中具有潜在的应用。
腺苷受体拮抗剂
化合物“6-氯-4-苯基-1H-吡咯并[3,2-b]吡啶”包含“6-氯-1H-吡咯并[3,2-b]吡啶”,已被确定为选择性A1腺苷受体拮抗剂 . 腺苷受体在各种生理过程中发挥着至关重要的作用,其拮抗剂在帕金森病、抑郁症和疼痛等疾病中具有治疗潜力。
作用机制
Target of Action
The primary target of 6-Chloro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . They are also implicated in the progression and development of several cancers .
Mode of Action
6-Chloro-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of FGFRs by 6-Chloro-1H-pyrrolo[3,2-b]pyridine can potentially disrupt these processes, leading to the inhibition of tumor growth and progression .
Result of Action
The molecular and cellular effects of 6-Chloro-1H-pyrrolo[3,2-b]pyridine’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
6-Chloro-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to the active sites of certain enzymes, altering their catalytic activity and affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 6-Chloro-1H-pyrrolo[3,2-b]pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Chloro-1H-pyrrolo[3,2-b]pyridine can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 6-Chloro-1H-pyrrolo[3,2-b]pyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For instance, it may inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling pathways . Additionally, 6-Chloro-1H-pyrrolo[3,2-b]pyridine can affect gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-1H-pyrrolo[3,2-b]pyridine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation and reduced efficacy. Long-term studies have also indicated that 6-Chloro-1H-pyrrolo[3,2-b]pyridine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
6-Chloro-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 6-Chloro-1H-pyrrolo[3,2-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments or organelles . The distribution of 6-Chloro-1H-pyrrolo[3,2-b]pyridine within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Chloro-1H-pyrrolo[3,2-b]pyridine is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of 6-Chloro-1H-pyrrolo[3,2-b]pyridine can significantly impact its biological effects and potential therapeutic applications.
属性
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROBKHIEKWFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649803 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021339-19-4 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1021339-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(19S)-19-ethyl-19-hydroxy-3-oxido-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B1593357.png)




